molecular formula C14H12N2O B8662193 (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one

Cat. No.: B8662193
M. Wt: 224.26 g/mol
InChI Key: NIDGAHURPWFSKR-UHFFFAOYSA-N
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Description

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is a heterocyclic compound that features a dibenzoazepine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with a suitable reagent to form the dibenzoazepine ring system. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted dibenzoazepine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules. Research has shown that it can modulate the activity of certain enzymes, making it a valuable tool in biochemical studies.

Medicine

In medicine, this compound and its derivatives have been investigated for their potential therapeutic effects. They have shown promise in the treatment of neurological disorders, cancer, and infectious diseases due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]azepine: A structurally related compound with similar chemical properties.

    7-Amino-5H-dibenzo[b,d]azepin-6-one: A closely related compound with slight structural differences.

    5H-Dibenzo[b,d]azepin-6-one: Another related compound with a different substitution pattern.

Uniqueness

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it offers opportunities for the development of new and innovative products.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one

InChI

InChI=1S/C14H12N2O/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17/h1-8,13H,15H2,(H,16,17)

InChI Key

NIDGAHURPWFSKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.1 g (0.29 mmol) (RS)-7-amino-5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one in 8 ml of dichloromethane at 0° C. temperature 0.67 ml (8.7 mmol) of trifluoroacetic acid and 0.25 ml of trifluoromethansulfonic acid (2.9 mmol) were added and the mixture was stirred for 4 hours at room temperature. After concentration of the mixture at 40° C. in vacuo an aqueous NaHCO3 solution was added and the mixture extracted two times with ethyl acetate. The combined organic layers were dried (MgSO4). After evaporation of the solvent a light yellow oil was obtained, that was used directly in the next step.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
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reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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